2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core linked to a methoxyphenoxy group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction, where the phenol group of the chromenone reacts with 2-methoxyphenol in the presence of a base.
Introduction of the Acetonitrile Moiety: The final step involves the nucleophilic substitution of a halogenated acetonitrile with the hydroxyl group of the intermediate compound, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its chromenone core.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol
- 4-(3-hydroxyphenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)benzonitrile
Uniqueness
2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its combination of a chromenone core with a methoxyphenoxy group and an acetonitrile moiety, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-14-4-2-3-5-15(14)24-17-11-23-16-10-12(22-9-8-19)6-7-13(16)18(17)20/h2-7,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDVNDLZGYZUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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